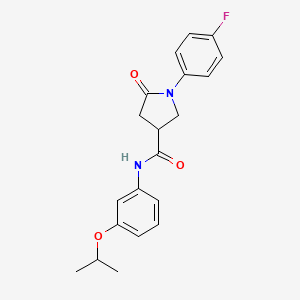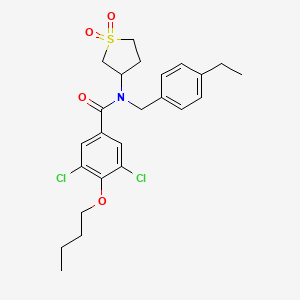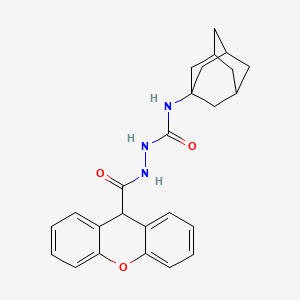
1-(4-fluorophenyl)-N-(3-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
1-(4-fluorophenyl)-N-(3-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as Fipronil, is a phenylpyrazole insecticide that was first introduced in 1996. It is widely used in agriculture to control pests, such as ants, termites, cockroaches, and fleas, and has also been used in veterinary medicine to control parasites on pets and livestock. The chemical structure of Fipronil is unique, and its mode of action is different from other insecticides.
作用機序
Fipronil acts by blocking the GABA-gated chloride channels in the insect nervous system, leading to hyperexcitation and death. It is highly selective for insects and has a low toxicity to mammals. Fipronil has a long residual activity, which makes it effective for controlling pests over an extended period.
Biochemical and Physiological Effects
Fipronil has been shown to affect the metabolism and reproductive system of insects. It inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Fipronil also affects the reproductive system of insects by reducing the fecundity and fertility of female insects.
実験室実験の利点と制限
Fipronil has several advantages for laboratory experiments, including its high efficacy against a wide range of pests, its low toxicity to mammals, and its long residual activity. However, it also has some limitations, such as its high cost, its potential for environmental contamination, and its potential for resistance development in target pests.
将来の方向性
There are several future directions for the research on Fipronil. One area of research is the development of new formulations and delivery systems for Fipronil to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential use of Fipronil in the treatment of other diseases, such as leishmaniasis and dengue fever. Finally, there is a need for further research on the mechanisms of resistance development in target pests and the development of strategies to manage resistance.
科学的研究の応用
Fipronil has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has also been studied for its potential use in the treatment of diseases, such as malaria and Chagas disease. Fipronil has been shown to have a high efficacy against the malaria vector Anopheles gambiae and the Chagas disease vector Rhodnius prolixus.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(2)26-18-5-3-4-16(11-18)22-20(25)14-10-19(24)23(12-14)17-8-6-15(21)7-9-17/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJJOYMRUCPRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4113885.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4113893.png)
![4-chloro-3-(4-morpholinylsulfonyl)-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4113896.png)

![N-[4-({4-[3-(2-chlorophenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4113899.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4113901.png)
![N-benzyl-2-[2-(3,4-dichlorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4113913.png)

![diethyl 5-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4113930.png)
![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4113944.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4113948.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide](/img/structure/B4113961.png)
![isopropyl 3-({[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113969.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4113984.png)